Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate
Description
Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate is a highly functionalized organophosphorus compound characterized by a central propanedioate ester core substituted with two diethoxyphosphoryl ethyl groups. Its structure combines the reactivity of the malonate ester system with the electron-withdrawing and coordinating properties of phosphoryl groups, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
CAS No. |
136496-82-7 |
|---|---|
Molecular Formula |
C17H34O10P2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
diethyl 2-[2,2-bis(diethoxyphosphoryl)ethyl]propanedioate |
InChI |
InChI=1S/C17H34O10P2/c1-7-22-16(18)14(17(19)23-8-2)13-15(28(20,24-9-3)25-10-4)29(21,26-11-5)27-12-6/h14-15H,7-13H2,1-6H3 |
InChI Key |
JXWKWXRNYDCYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE typically involves the reaction of diethyl malonate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with diethyl phosphite to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction can produce alcohol derivatives.
Scientific Research Applications
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE involves its interaction with various molecular targets. The ester and phosphonate groups can participate in different biochemical pathways, influencing enzyme activity and cellular processes. The compound’s reactivity allows it to form covalent bonds with target molecules, thereby modulating their function .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate, highlighting substituent variations and physicochemical properties inferred from the evidence:
Key Differences in Reactivity and Functionality
- Phosphoryl vs. Non-Phosphoryl Substituents: Unlike analogs such as Diethyl diallylmalonate (non-phosphorylated), the diethoxyphosphoryl groups in the target compound enhance its ability to coordinate metal ions and participate in phosphorylation reactions. This property is critical in catalytic applications and enzyme inhibition studies .
- Electron-Withdrawing Effects : The nitrobenzyl-substituted analog (C₂₁H₂₂N₂O₈) exhibits heightened reactivity in nucleophilic substitution due to the electron-withdrawing nitro groups, whereas the target compound’s phosphoryl groups may stabilize negative charges, influencing its acidity (pKa) and solubility .
- Biological Activity: Phosphonate derivatives like those in and demonstrate antimicrobial and cytotoxic properties.
Biological Activity
Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
This compound is a bisphosphonate derivative characterized by two diethoxyphosphoryl groups attached to a central ethylene chain. The synthesis typically involves the reaction of diethyl malonate with phosphonylating agents under controlled conditions to yield the desired compound .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Properties
Recent studies indicate that bisphosphonates, including derivatives like this compound, exhibit anticancer properties by inhibiting osteoclast activity and bone resorption. This mechanism is particularly beneficial in treating cancers that metastasize to bone .
2. Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes such as farnesyl diphosphate synthase (FPPS), which plays a crucial role in the mevalonate pathway—a pathway essential for cell proliferation and survival. This inhibition can lead to decreased cancer cell viability and proliferation .
3. Antimicrobial Effects
There is emerging evidence suggesting that bisphosphonates possess antimicrobial properties. The structural similarity of this compound to known antimicrobial agents indicates potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy
A study published in Nature demonstrated that bisphosphonates significantly reduced tumor growth in models of breast cancer metastasizing to bone. The administration of this compound resulted in a marked decrease in osteoclast-mediated bone resorption, suggesting its utility as an adjunct therapy in oncology . -
Antimicrobial Activity
Research conducted by the University of Venice explored the antimicrobial properties of various bisphosphonates, including this compound. The findings indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
